molecular formula C11H12INO3 B2629417 5-Iodo-2-(morpholin-4-yl)benzoic acid CAS No. 1506652-97-6

5-Iodo-2-(morpholin-4-yl)benzoic acid

Cat. No.: B2629417
CAS No.: 1506652-97-6
M. Wt: 333.125
InChI Key: ZCRSMLAGUFTKGL-UHFFFAOYSA-N
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Description

5-Iodo-2-(morpholin-4-yl)benzoic acid is a versatile chemical compound with the molecular formula C11H12INO3 and a molecular weight of 333.12 g/mol This compound is characterized by the presence of an iodine atom at the 5th position and a morpholine ring at the 2nd position of the benzoic acid core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-(morpholin-4-yl)benzoic acid typically involves the iodination of 2-(morpholin-4-yl)benzoic acid. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atom at the desired position . The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(morpholin-4-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzoic acids, carboxylate derivatives, and reduced benzoic acid analogs .

Scientific Research Applications

5-Iodo-2-(morpholin-4-yl)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-2-(morpholin-4-yl)benzoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and reactivity compared to its halogenated analogs. This uniqueness makes it valuable in specific research applications where iodine’s properties are advantageous .

Properties

IUPAC Name

5-iodo-2-morpholin-4-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO3/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRSMLAGUFTKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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